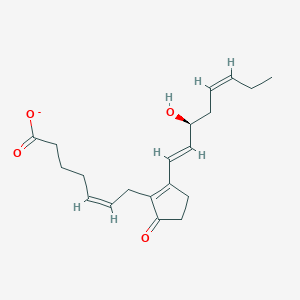
Acide 4-bromo-3-hydroxy-2-naphtöïque
Vue d'ensemble
Description
4-Bromo-3-hydroxy-2-naphthoic acid (4-BHNA) is a versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry and medicine. It is a brominated hydroxy-naphthoic acid and is a derivative of the naphthoic acid family. It is a colorless solid that is soluble in water, alcohol and ether. 4-BHNA has been studied extensively and has been found to have many applications in the fields of biochemistry and medicine.
Applications De Recherche Scientifique
Précurseur des anilides
L'acide 4-bromo-3-hydroxy-2-naphtöïque peut servir de précurseur à de nombreux anilides . Les anilides sont une classe de composés qui ont de larges applications dans l'industrie pharmaceutique et sont utilisés dans la synthèse de divers médicaments.
Synthèse de colorants azoïques
Ce composé peut être utilisé dans la synthèse de colorants azoïques . Les colorants azoïques sont largement utilisés dans l'industrie textile pour la coloration des tissus. Ils sont également utilisés dans l'industrie alimentaire comme colorants alimentaires.
Synthèse de l'acide 3-amino-2-naphtöïque
Lorsque chauffé dans de l'ammoniaque, l'this compound peut donner de l'acide 3-amino-2-naphtöïque . Ce composé a des applications potentielles dans la synthèse de colorants et les produits pharmaceutiques.
Chimiocapteurs pour les ions cyanure
De nouveaux chimiocapteurs basés sur la 3-hydroxy-2-naphtöylhydrazide et des dérivés d'aldéhyde ont été synthétisés, qui montrent une détection sélective des ions cyanure . Ceci est particulièrement important en raison de l'impact dangereux des ions cyanure sur l'environnement et les humains.
Bandes réactives pour la détection du cyanure
En raison de sa réponse sélective, l'un des chimiocapteurs (IF-2) synthétisé à partir de l'this compound peut être utilisé pour fabriquer des bandes réactives pour la détection des ions cyanure . Cela pourrait être une méthode simple et efficace pour tester la contamination au cyanure sur le terrain.
Études de chimie quantique
Le composé peut également être utilisé dans des études de chimie quantique . Par exemple, une étude de la théorie de la fonctionnelle de la densité (DFT) a été réalisée pour trouver l'interaction entre le capteur (IF-1) et ses ions (F−).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s structurally similar compound, 3-hydroxy-2-naphthoic acid, is known to be a precursor to many anilides, which are reactive towards diazonium salts to give deeply colored azo compounds .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets to form deeply colored azo compounds .
Biochemical Pathways
It’s structurally similar compound, 3-hydroxy-2-naphthoic acid, is involved in the formation of azo dyes .
Propriétés
IUPAC Name |
4-bromo-3-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUFBIFPUAHIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176575 | |
| Record name | 4-Bromo-3-hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2208-15-3 | |
| Record name | 4-Bromo-3-hydroxy-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-hydroxy-2-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2208-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-3-hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-hydroxy-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of combining 4-Bromo-3-hydroxy-2-naphthoic acid with 8-quinolinol and Copper (II) in the context of antifungal activity?
A1: The research paper investigates the synergistic antifungal effects of combining 8-quinolinol with various compounds, including 4-Bromo-3-hydroxy-2-naphthoic acid, in the presence of Copper (II). The study highlights that combining 8-quinolinol with Copper (II) and 4-Bromo-3-hydroxy-2-naphthoic acid creates a mixed ligand chelate, (8-quinolinolato)(4-bromo-3-hydroxy-2-naphthoato)copper(II) []. This specific combination, along with others tested, demonstrated notable antifungal activity against a range of fungal species. The study suggests that these mixed ligand chelates could potentially lead to the development of more effective antifungal agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)



![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)
![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)

![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)




![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)